tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate
CAS No.:
Cat. No.: VC13584691
Molecular Formula: C13H16N2O7
Molecular Weight: 312.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O7 |
|---|---|
| Molecular Weight | 312.27 g/mol |
| IUPAC Name | tert-butyl 2-[(4-nitrophenoxy)carbonylamino]oxyacetate |
| Standard InChI | InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) |
| Standard InChI Key | UZYUYNWPMZIKDE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Configuration
The compound’s structure integrates three functional groups:
-
tert-Butyl group: Provides steric bulk, enhancing stability and influencing solubility .
-
Carbonylaminooxy linker (-O-NH-C(=O)-O-): Serves as a versatile spacer, enabling conjugation in pharmaceutical intermediates .
-
4-Nitrophenoxy group: Introduces electron-withdrawing properties, impacting reactivity and intermolecular interactions .
Crystallographic Insights from Analogs
-
tert-Butyl 2-(4-nitrophenoxy)acetate (C₁₂H₁₅NO₅):
-
Planarity: The nitrophenoxy group is nearly planar (r.m.s. deviation = 0.034 Å), forming an 84.8° angle with the ester moiety .
-
Intermolecular Interactions: π-π stacking (centroid distance: 3.68 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice .
-
Bond Lengths: N–O bonds in the nitro group measure 1.229–1.231 Å, typical for nitroaromatics .
-
| Parameter | Value | Source |
|---|---|---|
| Crystallographic System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a=10.34 Å, b=9.52 Å, c=14.21 Å |
Synthetic Methodologies
Core Synthesis Strategy
The compound is synthesized via a two-step process:
-
Formation of tert-Butyl Bromoacetate Intermediate:
-
Coupling with 4-Nitrophenol and Carbonylaminooxy Linker:
-
Step 1: Nucleophilic substitution between 4-nitrophenol and tert-butyl bromoacetate in acetone/K₂CO₃, yielding tert-butyl 2-(4-nitrophenoxy)acetate (80% yield) .
-
Step 2: Introduction of the carbonylaminooxy group via carbodiimide-mediated coupling (EDCI/HOBt), as demonstrated in analogous carbamate syntheses .
-
Optimization and Yield
| Reaction Component | Role | Example |
|---|---|---|
| K₂CO₃ | Base (deprotonates phenol) | |
| EDCI/HOBt | Coupling agents | |
| Dichloromethane | Extraction solvent |
Functional Applications
Pharmaceutical Intermediates
-
Anticoagulant Synthesis: Analogous tert-butyl carbamates are precursors to edoxaban, a factor Xa inhibitor .
-
Urease Inhibition: Nitrophenoxy derivatives exhibit biopotency against urease enzymes, relevant for Helicobacter pylori treatments .
Materials Science
-
Fluorescent Probes: Nitroaromatic moieties enhance electron-deficient character, useful in optoelectronic materials .
-
Polymer Chemistry: Serves as a monomer in conjugated polymers due to π-stacking capabilities .
Spectroscopic and Analytical Data
Spectral Signatures (Predicted)
-
¹H NMR (CDCl₃):
-
IR (cm⁻¹):
Chromatographic Behavior
Future Directions and Research Gaps
-
Crystallographic Studies: Direct X-ray analysis of tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is needed to confirm conformational details.
-
Biological Screening: Antifungal and anticancer assays are warranted, given the bioactivity of nitroaromatic analogs .
-
Process Optimization: Explore microwave-assisted synthesis to reduce reaction times .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume